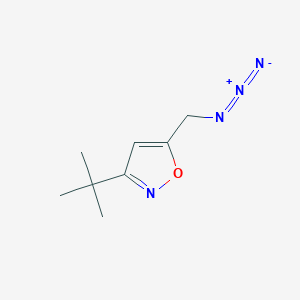

5-(Azidomethyl)-3-tert-butyl-1,2-oxazole

CAS No.: 1480083-18-8

Cat. No.: VC5408953

Molecular Formula: C8H12N4O

Molecular Weight: 180.211

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1480083-18-8 |

|---|---|

| Molecular Formula | C8H12N4O |

| Molecular Weight | 180.211 |

| IUPAC Name | 5-(azidomethyl)-3-tert-butyl-1,2-oxazole |

| Standard InChI | InChI=1S/C8H12N4O/c1-8(2,3)7-4-6(13-11-7)5-10-12-9/h4H,5H2,1-3H3 |

| Standard InChI Key | RYYLGNCTIKKIMS-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=NOC(=C1)CN=[N+]=[N-] |

Introduction

Chemical Identity and Structural Properties

Molecular Formula and Key Identifiers

-

Synonyms:

Structural Features

The oxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) is substituted at position 3 with a tert-butyl group (C(C)(C)C) and at position 5 with an azidomethyl group (-CH₂N₃). The azide (-N₃) group confers reactivity for Huisgen cycloaddition, a cornerstone of click chemistry .

Table 1: Structural and Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 180.21 g/mol | |

| Density | 1.28 g/cm³ (predicted) | |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Likely soluble in polar aprotic solvents | - |

Synthesis and Reactivity

Proposed Synthetic Pathway:

-

Displacement of chloride with azide:

This reaction typically proceeds in polar solvents (e.g., DMF) at elevated temperatures .

Reactivity

The azide group participates in:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Forms 1,2,3-triazoles, enabling bioconjugation .

-

Staudinger Reaction: Reacts with phosphines to form iminophosphoranes .

Applications in Research

Pharmaceutical Intermediate

-

Click Chemistry: The azide group facilitates modular synthesis of drug candidates. For example, triazole-linked derivatives are explored as protease inhibitors or kinase modulators .

-

Late-Stage Functionalization: Used to append bioactive molecules (e.g., estrone, valproic acid) via azide-alkyne coupling .

Materials Science

-

Polymer Crosslinking: Azides enhance thermal stability in polymers through triazole formation .

-

Surface Modification: Functionalizes nanoparticles for targeted drug delivery .

| Parameter | Description | Source |

|---|---|---|

| Storage Conditions | 2–8°C, inert atmosphere, dark place | |

| Stability | Sensitive to heat and shock (azide risk) | |

| Disposal | Incinerate in a licensed facility |

Analytical Characterization

Spectroscopic Data

-

¹H NMR: Expected signals for tert-butyl (δ ~1.3 ppm), oxazole protons (δ ~7–8 ppm), and azidomethyl (δ ~3.5 ppm) .

-

IR Spectroscopy: Strong absorption at ~2100 cm⁻¹ (N₃ stretch) .

Mass Spectrometry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume